molecular formula C17H30N2O2 B6627729 N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide

Cat. No. B6627729
M. Wt: 294.4 g/mol
InChI Key: BMSXRVDGLBRPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of the neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body.

Mechanism of Action

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and has a variety of effects on the brain and body.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have a variety of effects, including reducing anxiety, promoting relaxation, and reducing seizures. N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide has also been shown to have neuroprotective effects, and may be able to slow or prevent the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the effects of increased GABA levels in the brain. However, its potency and selectivity may also make it difficult to distinguish its effects from those of other GABAergic drugs, and its high cost may limit its use in some research settings.

Future Directions

There are many potential future directions for research on N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide, including investigating its potential therapeutic uses in a variety of conditions, exploring its effects on cognitive function and memory, and investigating its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of increased GABA levels in the brain, and to identify potential side effects or limitations of using N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide as a therapeutic agent.

Synthesis Methods

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylmethyl-4-methylpiperidine with 2-methyloxan-4-ylmethylamine followed by reaction with 3-chlorocarbonylpiperidine.

Scientific Research Applications

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide has been studied extensively for its potential therapeutic uses in a variety of conditions, including epilepsy, addiction, and anxiety. It has also been investigated for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-13-9-15(6-8-21-13)11-19-7-2-3-16(12-19)17(20)18-10-14-4-5-14/h13-16H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSXRVDGLBRPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CN2CCCC(C2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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